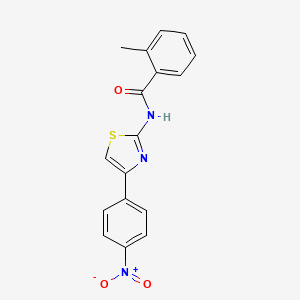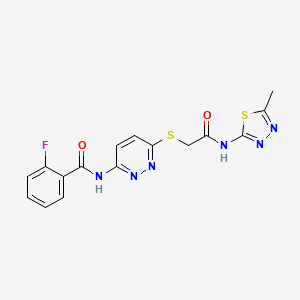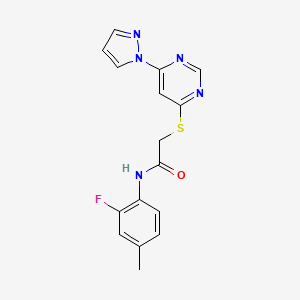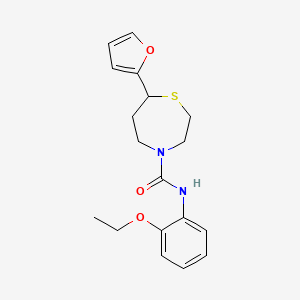![molecular formula C19H21N5O2S B2366341 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 880804-79-5](/img/structure/B2366341.png)
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds have been extensively studied, focusing on their interactions with different metal ions and the development of novel complexes. For example, research on the ligand behavior with gold (III) and nickel (II) metal ions has led to the synthesis of complexes suggested to have square planar geometry, which were characterized via techniques like 1H-NMR, UV-Vis, and IR spectroscopy, indicating their potential in medicinal chemistry and material science (Ghani & Alabdali, 2022).
Anticancer Activity
- Compounds derived from 1,2,4-triazole have been evaluated for their anticancer activities. For instance, gold(III) and nickel(II) complexes of a related ligand showed cytotoxic effects against the MCF-7 breast cancer cell line, with gold(III) complexes demonstrating higher cytotoxicity. This highlights the potential of such compounds in developing new anticancer therapies (Ghani & Alabdali, 2022).
Antimicrobial Activity
- Novel 1,2,4-triazolo-3-ones and their corresponding sulfones were prepared with the objective of developing better antimicrobial agents. Some of these compounds exhibited significant antibacterial activity, underscoring the utility of 1,2,4-triazole derivatives in addressing microbial resistance and developing new antimicrobials (Patil et al., 2010).
Herbicidal Activities
- Research into the herbicidal activities of triazolinone derivatives, designed to inhibit protoporphyrinogen oxidase (Protox), indicates that certain compounds could serve as effective post-emergent herbicides for controlling broadleaf weeds in rice fields. This underscores the agricultural applications of 1,2,4-triazole derivatives in developing new herbicides with specific action targets (Luo et al., 2008).
Antioxidant Activity
- The antioxidant activity of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions was explored, revealing that these compounds exhibit significant antioxidant properties. This research contributes to the understanding of the structure-activity relationship in antioxidants and offers a basis for developing new antioxidant agents (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of this compound is not well-defined due to the lack of available data. It’s possible that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function. More research is needed to confirm this and to understand the nature of these interactions .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s effects would depend on its mode of action and the biochemical pathways it affects .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-13-4-8-15(9-5-13)21-17(25)12-27-19-23-22-18(24(19)20)14-6-10-16(26-2)11-7-14/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOBRLRHSQUACW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2366262.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine](/img/structure/B2366265.png)



![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)

